Cas no 42069-22-7 (N-(2-(4-Chlorophenyl)-1-hydroxy-2-oxoethyl)-2-hydroxybenzamide)

N-(2-(4-Chlorophenyl)-1-hydroxy-2-oxoethyl)-2-hydroxybenzamide structure
42069-22-7 structure
Product name:N-(2-(4-Chlorophenyl)-1-hydroxy-2-oxoethyl)-2-hydroxybenzamide
CAS No:42069-22-7
MF:C15H12ClNO4
MW:305.713083267212
CID:2636244

N-(2-(4-Chlorophenyl)-1-hydroxy-2-oxoethyl)-2-hydroxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl]-2-hydroxybenzamide
    • 4-Chlorophenylglyoxal salicylamido-hemiacetal
    • N-(2-(4-Chlorophenyl)-1-hydroxy-2-oxoethyl)-2-hydroxybenzamide
    • Benzamide, N-(2-(4-chlorophenyl)-1-hydroxy-2-oxoethyl)-2-hydroxy-
    • N-[2-(4-Chlorophenyl)-1-hydroxy-2-oxoethyl]-2-hydroxybenzene-1-carboximidic acid
    • Inchi: 1S/C15H12ClNO4/c16-10-7-5-9(6-8-10)13(19)15(21)17-14(20)11-3-1-2-4-12(11)18/h1-8,15,18,21H,(H,17,20)
    • InChI Key: QDPFOUHHWQQQIX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C(NC(C1C=CC=CC=1O)=O)O)=O
    • BRN: 2999285

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 382
  • Topological Polar Surface Area: 86.6

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